molecular formula C13H14N2Na2O5 B11830702 Disodium N-(4-(methylamino)benzoyl)-L-glutamate CAS No. 57444-71-0

Disodium N-(4-(methylamino)benzoyl)-L-glutamate

Cat. No.: B11830702
CAS No.: 57444-71-0
M. Wt: 324.24 g/mol
InChI Key: MVMGRIDGISTMDP-XRIOVQLTSA-L
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Description

Disodium N-(4-(methylamino)benzoyl)-L-glutamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a benzoyl group attached to a glutamate moiety, with a methylamino substituent on the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(4-(methylamino)benzoyl)-L-glutamate typically involves the condensation of 4-(methylamino)benzoic acid with L-glutamic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium N-(4-(methylamino)benzoyl)-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium N-(4-(methylamino)benzoyl)-L-glutamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium N-(4-(methylamino)benzoyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylamino)benzoyl)-L-glutamic acid: Similar structure but lacks the disodium salt form.

    4-(methylamino)benzoic acid: Contains the benzoyl group with a methylamino substituent but lacks the glutamate moiety.

    L-glutamic acid: The amino acid component without the benzoyl group.

Uniqueness

Disodium N-(4-(methylamino)benzoyl)-L-glutamate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzoyl and glutamate moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various applications .

Properties

CAS No.

57444-71-0

Molecular Formula

C13H14N2Na2O5

Molecular Weight

324.24 g/mol

IUPAC Name

disodium;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

InChI

InChI=1S/C13H16N2O5.2Na/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);;/q;2*+1/p-2/t10-;;/m0../s1

InChI Key

MVMGRIDGISTMDP-XRIOVQLTSA-L

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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